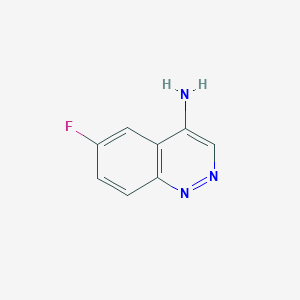

6-Fluorocinnolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6FN3 |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

6-fluorocinnolin-4-amine |

InChI |

InChI=1S/C8H6FN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12) |

InChI Key |

ICZVXTXYRUKDBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Fluorocinnolin 4 Amine and Fluorinated Cinnoline Derivatives

Established and Emerging Approaches for the Construction of the Cinnoline (B1195905) Ring System

The formation of the cinnoline nucleus is a critical step, and several cyclization strategies have been developed to achieve this. These methods often start from substituted benzene (B151609) derivatives and build the second, nitrogen-containing ring.

One of the most fundamental and versatile methods for constructing the cinnoline ring system is through diazotization followed by an intramolecular cyclization. The Richter cinnoline synthesis, first reported in 1883, is a classic example of this approach. innovativejournal.inijariit.com The reaction typically begins with the diazotization of an ortho-substituted aniline (B41778), such as o-aminophenylpropionic acid, to form a diazonium salt. innovativejournal.inijariit.com This intermediate then undergoes cyclization to form the cinnoline ring.

The Richter synthesis has been adapted for various precursors, including the thermal cyclization of 2-alkynylbenzenediazonium salts, which generally yields 3-substituted cinnolin-4-ols. thieme-connect.deacs.org The versatility of this method allows for the synthesis of a wide array of cinnoline derivatives with different substituents at various positions, often with yields ranging from 70-90%. innovativejournal.in Diazotization is commonly carried out using sodium nitrite (B80452) in the presence of acids like hydrochloric or sulfuric acid. innovativejournal.in

Table 1: Examples of Diazotization-Cyclization Reactions for Cinnoline Synthesis

| Precursor | Key Reagents | Product Type | Reference(s) |

|---|---|---|---|

| o-Amino-phenylpropionic acid | Sodium Nitrite, Acid | Cinnoline Ring System | innovativejournal.inijariit.com |

| o-Aminoacetophenones | Sodium Nitrite, Acid | 4-Hydroxycinnolines | innovativejournal.in |

| 2-Alkynylbenzenediazonium salts | Heat | 3-Substituted Cinnolin-4-ols | thieme-connect.de |

| 4-Fluoro-2-(2-(trimethylsilyl)ethynyl)-benzenamine | Sodium Nitrite, HCl | 6-Fluorocinnolin-4-ol | mdpi.com |

Emerging strategies for the synthesis of fluorinated cinnolines involve the intramolecular cyclization of specialized precursors. A notable example is the synthesis of 3-fluorinated cinnoline derivatives from β,β-difluorostyrenes that have a diazenyl group at the ortho position. rsc.org This method proceeds via an intramolecular replacement of a vinylic fluorine atom by the nitrogen of the diazenyl group, effectively closing the ring to form the fluorinated cinnoline core. rsc.orgresearchgate.net

Other intramolecular cyclization methods include the reaction of hydrazones formed from ortho-substituted arylhydrazines. For instance, hydrazones derived from ortho-trifluoromethylarylhydrazines can undergo cyclization under basic conditions to form the pyridazine (B1198779) ring of the cinnoline system. ijariit.com Similarly, the cyclization of hydrazones using anhydrous aluminum chloride in chlorobenzene (B131634) is a key step in producing 4-aminocinnoline-3-carboxamides. nih.gov

Reductive cyclization offers another powerful route to the cinnoline scaffold, particularly for benzo[c]cinnoline (B3424390) derivatives. This strategy often starts with 2,2'-dinitrobiphenyls. ijper.org The two nitro groups are reduced, and the resulting intermediates cyclize to form the N=N bond characteristic of the cinnoline system. ijper.org One method involves a partial reduction via a single-electron transfer (SET) mechanism, followed by cyclization. Another approach uses zinc dust in the presence of calcium chloride to facilitate the sequential reduction of the nitro groups, where the intermediate hydroxylamine (B1172632) undergoes oxidative cyclization to form the cinnoline core. The presence of electron-withdrawing substituents, such as chlorine, can accelerate this cyclization step.

Table 2: Reductive Cyclization Methods for Cinnoline Synthesis

| Starting Material | Key Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| 2,2'-Dinitrobiphenyl | Single-Electron Transfer (SET) | Benzo[c]cinnoline | |

| 2,2'-Dinitrobiphenyl | Zinc dust, CaCl₂, Aerobic conditions | Benzo[c]cinnoline | |

| 2-Halobenzoates and o-phenylenediamines | Copper catalyst, then intramolecular N-acylation | Dibenzodiazepinone | beilstein-journals.org |

Precision Fluorination Techniques at the Cinnoline Nucleus

Introducing fluorine into the cinnoline structure can be achieved either by building the ring from an already fluorinated precursor or by adding the fluorine atom to a pre-formed cinnoline nucleus.

Fluorodenitration is a substitution reaction where a nitro group on an aromatic ring is replaced by a fluorine atom. This method has been successfully applied to the synthesis of fluorinated benzo[c]cinnolines. epdf.pub The reaction involves treating a nitro-cinnoline precursor with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride, to yield the corresponding fluoro-cinnoline. epdf.pub While solution-phase reactions can have high activation barriers, gas-phase fluorodenitration reactions are considered thermodynamically favorable and fast. researchgate.net This technique is valuable for introducing fluorine at specific positions where a nitro-substituted precursor is accessible.

Perhaps the most direct approach to synthesizing fluorinated cinnolines is to start with a fluorinated building block. The use of 3-chloro-4-fluoro aniline is a well-documented example. This compound can be diazotized and coupled with reagents like ethyl acetoacetate. ijper.orgresearchgate.net The resulting intermediate, ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate, can then be cyclized in the presence of anhydrous aluminum chloride to produce 3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one. ijper.orgresearchgate.net This demonstrates how the fluorine atom, present on the initial aniline ring, is incorporated into the final cinnoline structure at the 6-position.

Similarly, fluorinated biphenyls can serve as precursors in reductive cyclization strategies to create fluorinated benzo[c]cinnolines. The synthesis of 6-Fluorocinnolin-4-ol has been achieved starting from 4-fluoro-2-(2-(trimethylsilyl)ethynyl)-benzenamine, showcasing another route that begins with a fluorinated aniline derivative. mdpi.com

Table 3: Synthesis of Fluorinated Cinnolines Using Fluorinated Precursors

| Fluorinated Precursor | Reaction Sequence | Product | Reference(s) |

|---|

Functionalization and Derivatization at the C-4 Amine and Other Positions

The strategic modification of the 6-fluorocinnolin-4-amine scaffold is crucial for the development of new chemical entities. Functionalization at the C-4 amine group and other positions on the cinnoline ring allows for the systematic exploration of the chemical space and the fine-tuning of molecular properties.

Amidation and Alkylation Reactions for Structural Diversification

The primary amino group at the C-4 position of cinnoline serves as a versatile handle for a variety of functionalization reactions, most notably amidation and alkylation, to create a diverse range of derivatives.

Amidation of 4-aminocinnolines is a common strategy to introduce a wide array of substituents. For instance, the reaction of 4-amino-6,7-methylenedioxycinnoline with 2-iodo-4,5-dimethoxybenzoic acid chloride in the presence of triethylamine (B128534) and anhydrous methylene (B1212753) chloride yields the corresponding amide. ijper.org This reaction highlights a general method for creating amide linkages. Further examples include the synthesis of 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides, which are prepared from 6-nitro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. In this multi-step synthesis, the carboxylic acid is first converted to an amide, followed by N1-alkylation, reduction of the nitro group, and finally acylation of the resulting amino group. researchgate.net These examples demonstrate that both the C-4 amino group and other amino substituents on the cinnoline ring can be readily acylated to produce diverse structures.

Alkylation reactions also play a significant role in the derivatization of the cinnoline core. Both N1 and N2 positions of the cinnoline ring can undergo alkylation, and in some cases, this is followed by alkyl migration to yield N1-alkylated products exclusively. researchgate.net Primary alkylamines can be reacted with appropriately substituted cinnolines to introduce alkyl groups at various positions. ijper.orgzenodo.org For example, a series of N-alkyl-1,4-dihydrocinnoline-3-carboxamides have been synthesized and patented. researchgate.net

Table 1: Examples of Amidation and Alkylation Reactions on Cinnoline Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| 4-Amino-6,7-methylenedioxycinnoline | 2-Iodo-4,5-dimethoxybenzoic acid chloride, triethylamine | N-(Cinnolin-4-yl)amide | ijper.org |

| 6-Nitro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | Amines, alkylating agents, reducing agents, acylating agents | 6-Acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides | researchgate.net |

| 6,7-Methylenedioxy-4-chlorocinnoline | Primary alkylamines | N-Alkyl-4-aminocinnoline derivatives | ijper.orgzenodo.org |

| 4-Oxo-1,4-dihydrocinnoline-3-carboxamides | Alkylating agents | N-Alkyl-1,4-dihydrocinnoline-3-carboxamides | researchgate.net |

Incorporation of Heterocyclic Substituents (e.g., pyrazoline, thiophene (B33073), furan (B31954), piperazine)

Pyrazoline and Pyrazole (B372694): Cinnoline derivatives bearing pyrazoline or pyrazole rings have been synthesized through various methods. One common approach involves the Claisen-Schmidt condensation of a 3-acetylcinnoline derivative with an aromatic aldehyde to form a chalcone, which is then cyclized with phenylhydrazine (B124118) to yield a pyrazoline-substituted cinnoline. pnrjournal.com In another example, 4-methyl-3-[5-(substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulfonamides were synthesized from 4-methyl-3-acetylcinnoline-6-sulfonamido chalcones and hydrazines. ijariit.com Furthermore, treatment of 4-amino-3-cyanocinnoline with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[4,3-c]cinnoline systems. researchgate.net

Thiophene and Furan: Thiophene and furan rings have been successfully incorporated into cinnoline structures. For instance, a series of cinnoline-3-carboxamide derivatives with thiophene or furan substitutions at the 4-amino group have been prepared. mdpi.com The synthesis of substituted cinnoline thiophene derivatives has been achieved by condensing substituted 4-aminocinnoline-3-carboxamides with 2-chloromethylthiophene in DMF. Another route involves the synthesis of 4-[5-substituted-2-furanyl)amino]-7-substituted-aryloxy-6-fluorocinnoline-3-carboxylic acids. ijper.org

Piperazine (B1678402): Piperazine moieties are frequently introduced into cinnoline derivatives. A notable example is the synthesis of 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives. mdpi.com The synthesis of 1-(4-fluorobenzoyl)piperazine (B10881) involves the reaction of piperazine with 4-fluorobenzoyl chloride. beilstein-journals.org Piperazine rings can also be constructed from a primary amino group through the catalytic reductive cyclization of dioximes. mdpi.comnih.gov

Table 2: Heterocyclic Substituents on Cinnoline Derivatives

| Heterocycle | Synthetic Strategy | Resulting Structure | Reference(s) |

|---|---|---|---|

| Pyrazoline | Condensation of cinnoline chalcones with phenylhydrazine | Pyrazoline-substituted cinnolines | pnrjournal.com |

| Pyrazole | Cyclization of cinnoline-hydrazones | Pyrazolo[4,3-c]cinnolines | researchgate.netijariit.com |

| Thiophene | Condensation with chloro-functionalized thiophenes | Thiophene-substituted cinnolines | ijper.orgmdpi.com |

| Furan | Condensation with furan derivatives | Furan-substituted cinnolines | ijper.orgmdpi.com |

| Piperazine | Reaction with functionalized piperazines | Piperazine-substituted cinnolines | mdpi.combeilstein-journals.org |

Side-Chain Modifications on the Amino Group

Modifications to the side chains attached to the C-4 amino group of cinnoline provide another avenue for structural diversification. These modifications can involve reactions of the amino group itself or functional groups on the substituent.

The primary amino group at the C-4 position allows for reactions with various electrophiles. cymitquimica.comias.ac.innih.gov For example, the reaction of 4-aminocinnolines with benzaldehyde (B42025) can form Schiff bases. thieme-connect.de Furthermore, the amino group can be a site for further heterocycle formation, as seen in the synthesis of pyrido[3,2-c]cinnoline derivatives from (4-aminocinnolin-3-yl)phenylmethanone and various reagents like malononitrile (B47326) or ethyl acetoacetate. researchgate.net

In cases where a substituent is attached to the C-4 amino group, that substituent can be further modified. For instance, if the substituent contains a carboxylic acid, it can be converted to an amide. researchgate.net If the side chain contains a nitro group, it can be reduced to an amine, which can then be acylated. researchgate.net These sequential reactions allow for the construction of complex side chains on the cinnoline core.

Mechanistic Insights into Key Transformation Steps

Understanding the mechanisms of the reactions used to synthesize and functionalize cinnoline derivatives is essential for optimizing reaction conditions and designing new synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Cinnolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated cinnolines. This reaction proceeds via a two-step addition-elimination mechanism. researchgate.net In the first step, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the nitrogen atoms in the cinnoline ring, helps to stabilize this intermediate. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored.

The halogen atom at the C-4 position of cinnolines is particularly susceptible to nucleophilic substitution. mdpi.com This reactivity has been exploited to introduce a variety of nucleophiles, including amines, alcoholates, and sulfides. mdpi.com For example, the synthesis of 4-azidocinnolines from the corresponding chlorocinnolines proceeds via an SNAr reaction with sodium azide. mdpi.com Similarly, the reaction of 4-chlorocinnolines with amines to form 4-aminocinnoline derivatives is a classic example of this mechanism. nih.gov

Cross-Coupling Reactions (e.g., Sonogashira coupling) in Cinnoline Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for the synthesis and functionalization of cinnoline derivatives. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

The mechanism of the Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. libretexts.org

In the context of cinnoline synthesis, the Sonogashira coupling has been used to introduce alkynyl groups onto the cinnoline scaffold. For example, the reaction of 3-alkynyl-4-bromocinnoline with a terminal alkyne like 5-hexyn-1-ol (B123273) is a key step in the synthesis of cinnoline-fused cyclic enediynes. researchgate.net The bromine atoms on the cinnoline ring are highly reactive in Sonogashira couplings due to the electron-deficient nature of the heterocycle. beilstein-journals.org

One-Pot and Multi-Component Synthesis Approaches

The development of one-pot and multi-component reactions (MCRs) for the synthesis of cinnoline scaffolds represents a significant advancement in synthetic efficiency, offering advantages such as reduced reaction times, lower costs, and decreased waste generation. While a direct one-pot synthesis of this compound is not extensively documented, several methodologies for related cinnoline derivatives can be adapted for this purpose.

A notable approach involves the reaction of enaminones with aryl diazonium tetrafluoroboronates, which proceeds without the need for a catalyst to yield a variety of cinnoline structures. nih.gov This method's adaptability could potentially allow for the use of a fluorinated aryl diazonium salt to introduce the fluorine atom at the desired position.

Another versatile strategy is the microwave-assisted multi-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane. nih.govresearchgate.net This method provides densely functionalized cinnolines and highlights the utility of microwave irradiation in accelerating such transformations. nih.govresearchgate.net For the synthesis of this compound, a precursor bearing a fluorine atom on the aryl ring would be a logical starting point.

A practical three-component regioselective synthesis of 3-aryl-5,6-dihydrobenzo[h]cinnolines has been reported from 3,4-dihydronaphthalen-1(2H)-one, arylglyoxal monohydrates, and hydrazine monohydrate. acs.org This demonstrates the power of MCRs in constructing complex cinnoline-based systems in a single pot.

Furthermore, a transition-metal-free multicomponent coupling cyclization involving arynes, tosylhydrazine, and α-bromo ketones has been explored, leading to cinnoline derivatives through a formal [2+2+2] cycloaddition. acs.org This reaction forms multiple C-N and C-C bonds in one step, offering a convergent route to the cinnoline core. acs.org

The following table summarizes key multi-component strategies that could be conceptually applied or modified for the synthesis of fluorinated cinnolines.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Enaminones, Aryl diazonium tetrafluoroboronates | DMSO, heat | Substituted Cinnolines | nih.gov |

| Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, Aromatic aldehydes, Nitromethane | Dioxane/Pyridine, Microwave | Densely functionalized Cinnolines | nih.govresearchgate.net |

| 3,4-Dihydronaphthalen-1(2H)-one, Arylglyoxal monohydrates, Hydrazine monohydrate | One-pot, two-step | 3-Aryl-5,6-dihydrobenzo[h]cinnolines | acs.org |

| Arynes, Tosylhydrazine, α-Bromo ketones | Transition-metal-free | Functionalized Cinnolines | acs.org |

| ortho-Alkynyl arylketones, Arylsulfonylhydrazones | Copper-catalyzed cascade cyclization | Regioselective functionalized Cinnolines | acs.org |

A plausible synthetic pathway to 4-aminocinnolines involves the initial construction of a 4-chlorocinnoline (B183215) intermediate, followed by nucleophilic displacement of the chlorine atom with an appropriate amine. acs.org This two-step sequence, while not a true one-pot reaction, is an effective and commonly employed strategy. The synthesis of the required 6-fluoro-4-chlorocinnoline could potentially be achieved through cyclization of a suitably substituted fluorinated phenyl precursor.

Stereoselective Synthesis of Chiral this compound Analogues (if applicable)

The stereoselective synthesis of chiral cinnoline derivatives is a developing area of research. While specific methods for the asymmetric synthesis of chiral analogues of this compound are not well-documented, general principles of asymmetric synthesis can be considered for creating chiral centers in the substituents attached to the cinnoline core.

One patented method describes a one-step proline-catalyzed process for the asymmetric synthesis of chiral hydrazines from o-bromohydrocinnamaldehyde, which are then converted to 3-substituted cinnolines. google.com This indicates that the introduction of chirality prior to the cinnoline ring formation is a viable strategy.

For creating chiral analogues, one could envision modifying the substituents at various positions of the this compound scaffold. For instance, if a chiral amine is used in the final amination step of a 6-fluoro-4-chlorocinnoline, a chiral center would be introduced at the 4-position substituent.

Another conceptual approach would involve the stereoselective functionalization of a pre-formed cinnoline ring. While challenging, methods for the stereoselective functionalization of other heterocyclic systems are known and could potentially be adapted. acs.org For example, the use of chiral catalysts in reactions involving substituents on the cinnoline ring could induce stereoselectivity.

The development of stereoselective methods for cinnolines is an active field, with Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions of Boc-arylhydrazines and alkynes showing high stereoselectivity for certain derivatives. researchgate.netacs.org

Future research in this area will likely focus on the development of novel chiral catalysts and auxiliaries that are effective for the cinnoline system, enabling the synthesis of enantiomerically pure fluorinated cinnoline analogues for biological evaluation.

Structure Activity Relationship Sar Studies of 6 Fluorocinnolin 4 Amine Analogues and Cinnoline Congeners

Stereoelectronic Effects of Fluorine on Ligand-Target Interactions

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. The unique stereoelectronic properties of the fluorine atom, such as its small size, high electronegativity, and ability to form hydrogen and halogen bonds, significantly influence ligand-target interactions. nih.gov

The specific placement of a fluorine atom on the cinnoline (B1195905) scaffold can drastically alter the electronic distribution of the molecule, thereby affecting its biological potency and selectivity. Studies on related fluorinated heterocyclic compounds, such as fluorobenzoxaboroles, have demonstrated that the position of the fluorine substituent significantly influences the compound's acidity (pKa), which is a crucial factor for interactions with biological targets like enzymes. researchgate.net For instance, introducing a fluorine atom can lower the pKa by approximately one unit, enhancing the electron-acceptor properties of the molecule. researchgate.net

In the context of 6-Fluorocinnolin-4-amine, the fluorine at the C-6 position exerts a strong electron-withdrawing inductive effect. This influences the basicity of the nitrogen atoms in the cinnoline ring and the C-4 amine group, which can be critical for forming hydrogen bonds or ionic interactions within a receptor's active site. Shifting the fluorine to other positions, such as C-5, C-7, or C-8, would predictably alter the molecule's dipole moment and electronic profile, leading to differential effects on potency and target selectivity. researchgate.net Research on other quinoline-type structures has shown that such positional isomerism of fluorine directly correlates with changes in biological activity. rsc.org

Halogen bonding is a non-covalent interaction where a halogen atom functions as an electrophilic "σ-hole" to interact with a Lewis base, such as an oxygen or nitrogen atom in a biological target. nih.gov This interaction has gained recognition as a significant force in optimizing ligand-receptor binding. nih.gov In analogues of this compound, the fluorine atom can participate in halogen bonds, contributing to the binding affinity and specificity of the molecule.

The strength of this interaction can be modulated by other nearby functional groups. For example, intramolecular hydrogen bonds can enhance the halogen bond's effectiveness in organocatalysis. nih.gov The C-4 amine group in this compound is positioned where it could potentially influence the halogen bonding capability of the C-6 fluorine through conformational effects or by participating in a network of interactions at the binding site. The amine group itself can also serve as a halogen bond acceptor. researchgate.netresearchgate.net Computational and structural analyses are often employed to identify and characterize these halogen bonds, revealing how they orient the ligand within the active site for optimal interaction.

Systematic Evaluation of Substituent Effects on the C-4 Amine and Cinnoline Ring System

Systematic modifications to the C-4 amine and other positions on the cinnoline ring are crucial for developing a comprehensive SAR profile. These changes can modulate the compound's electronic, steric, and lipophilic properties.

The biological activity of cinnoline derivatives is highly dependent on the electronic nature of the substituents on the ring system. nih.govmdpi.com

Electron-Donating Groups (EDGs): Studies on related cinnoline derivatives have shown that the introduction of EDGs (e.g., methoxy, hydroxyl) can enhance certain biological activities, such as anti-inflammatory effects. nih.govmdpi.com Adding an EDG to the benzene (B151609) portion of the this compound scaffold would increase the electron density of the ring system, potentially altering its interaction with target proteins.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., nitro, cyano) has been associated with increased antibacterial activity in some cinnoline series. nih.govresearchgate.net The existing fluorine at C-6 is a potent EWG. The addition of another EWG at a different position could further enhance potency for certain targets, while an EDG could counteract its effect to achieve a desired electronic balance.

The following table illustrates the general trends observed for substituent effects on the bioactivity of cinnoline scaffolds.

| Position of Substitution | Substituent Type | General Effect on Bioactivity (Based on Cinnoline Congeners) | Reference |

|---|---|---|---|

| Phenyl moiety attached to cinnoline | Electron-Donating Group (e.g., -OCH3, -OH) | Increased Anti-inflammatory Activity | nih.govmdpi.com |

| Phenyl moiety attached to cinnoline | Electron-Withdrawing Group (e.g., -NO2, -Cl) | Increased Antibacterial Activity | nih.govresearchgate.net |

| Cinnoline Nucleus | Halogen (e.g., -Cl, -Br) | Potent Antimicrobial Activity | nih.govnih.gov |

Lipophilicity, often expressed as LogP, is a critical physicochemical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to bind to targets. nih.gov The steric bulk of substituents also plays a key role by defining the shape and conformational flexibility of the molecule, which dictates its fit within a binding pocket.

For the this compound scaffold, modifications at the C-4 amine or on the benzene ring can systematically vary these properties. For example, alkylating the C-4 amine would increase both lipophilicity and steric bulk. SAR studies on other heterocyclic scaffolds have shown that there is often an optimal range for these properties to achieve maximum potency. nih.gov A bulky substituent might be beneficial if it fits into a large hydrophobic pocket but detrimental if the binding site is sterically constrained. The relationship between these parameters and biological activity is often complex and non-linear, requiring multiparameter analysis to establish a clear correlation. nih.gov

Bioisosteric Replacements and Scaffold Hop Strategies

To improve drug-like properties and explore novel chemical space, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping. nih.govnih.gov

Bioisosteric Replacements: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. u-tokyo.ac.jp For this compound, the C-4 amine could be replaced with bioisosteres like a hydroxyl or thiol group to probe the importance of its hydrogen bonding capabilities. u-tokyo.ac.jp The fluorine atom itself can be considered a bioisostere for a hydrogen atom or a hydroxyl group. u-tokyo.ac.jp Furthermore, heterocycles such as oxadiazoles (B1248032) or triazoles are frequently used as metabolically stable bioisosteres for amide bonds, a strategy that could be applied to more complex analogues. drughunter.comnih.gov

Scaffold Hopping: This approach involves replacing the central core of a molecule (the scaffold) with a chemically different one while retaining similar biological activity. nih.gov The goal is to identify novel chemotypes with improved properties, such as better patentability or ADME profiles. chemrxiv.org Starting from the this compound core, a scaffold hop could involve replacing the cinnoline ring system with other bicyclic heteroaromatics like quinazoline (B50416), thienopyrimidine, or quinoline (B57606) to see if the essential pharmacophore features can be maintained on a new framework. mdpi.com

The following table lists potential bioisosteric replacements for key functional groups in the this compound structure.

| Original Group | Potential Bioisostere | Rationale | Reference |

|---|---|---|---|

| -F (Fluorine) | -H, -OH | Mimics size and/or hydrogen bonding potential. | u-tokyo.ac.jpcambridgemedchemconsulting.com |

| -NH2 (Amine) | -OH, -SH, -CH3 | Alters hydrogen bond donor/acceptor properties and size. | u-tokyo.ac.jp |

| Cinnoline Ring | Quinoline, Quinazoline, Phthalazine | Maintains bicyclic aromatic structure with varied heteroatom placement. | nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be effectively illustrated by examining studies on closely related cinnoline and quinoline analogues. Such studies provide a framework for predicting the bioactivity of new derivatives and guiding the design of more potent compounds.

QSAR models are typically built using a training set of molecules with known activities. From the two- or three-dimensional structures of these molecules, a variety of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, hydrophobic, and topological features. Statistical methods are then employed to generate a mathematical equation that links these descriptors to the observed biological activity.

For heterocyclic systems like cinnolines, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods analyze the steric and electrostatic fields surrounding the molecules to determine which spatial properties are critical for activity. For instance, a CoMFA/CoMSIA study on a series of cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors revealed that bulky substituents at specific positions (R1 and R3) and the introduction of hydrophilic and negative electrostatic groups at the R1 position were important for enhancing inhibitory activity. acs.org

In a study of substituted 4-aminocinnolines as broad-spectrum antiparasitic agents, a clear structure-activity relationship was observed, which forms the basis for future QSAR modeling. acs.orgscienceopen.comnih.gov The biological activity, measured as the half-maximal effective concentration (EC50), varied significantly with changes in substitution patterns on the cinnoline ring and the aniline (B41778) moiety. Although a formal QSAR equation was not published in this specific study, the data allows for a qualitative and semi-quantitative analysis of the SAR, which is the foundational step for QSAR.

The following interactive table presents data for a selection of 4-aminocinnoline analogues, highlighting the impact of different substituents on their antiparasitic activity against Trypanosoma cruzi. This type of dataset is essential for developing predictive QSAR models.

Table 1: Structure-Activity Relationship of 4-Aminocinnoline Analogues against T. cruzi. The R1 and R2 positions refer to substitutions on the cinnoline ring, while R3 refers to a substituent on a phenyl ring attached to the 4-amino group. This data is illustrative of the type used in QSAR studies.

From this data, several trends emerge that would be quantified in a QSAR model. For example, the introduction of a fluorine atom at the R1 position (Analogue 1 vs. NEU-1017) or the R2 position (Analogue 3 vs. NEU-1017) enhances activity. acs.orgscienceopen.comnih.gov Furthermore, a powerful electron-withdrawing group like trifluoromethyl (CF3) at the R3 position on the aniline ring significantly boosts potency (Analogue 4 vs. NEU-1017), and this effect is further amplified by the presence of a fluorine on the cinnoline core (Analogue 5). acs.orgscienceopen.comnih.gov A robust QSAR model would use descriptors that capture these electronic and steric effects to create a predictive equation for bioactivity.

Conformational Analysis and its Relationship to Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility, a field of study known as conformational analysis. The specific conformation that a molecule adopts when interacting with its biological target (the "bioactive conformation") is crucial for its efficacy. For molecules like this compound, conformational flexibility primarily exists around the rotatable bond between the cinnoline ring and the 4-amino group.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to understand the conformational landscape of a molecule. unipd.it These methods can calculate the potential energy of the molecule as a function of its geometry, for instance, by systematically rotating the C4-N bond and calculating the energy at each step. This process generates a potential energy surface, which reveals the lowest energy (most stable) conformations and the energy barriers required to transition between them.

For 4-aminocinnoline and its analogues, the orientation of the amino group relative to the planar cinnoline ring system is a key conformational feature. The planarity of the bicyclic cinnoline core is generally rigid. However, the exocyclic amino group can rotate. The preferred conformation will be a balance between steric hindrance from adjacent atoms and electronic effects, such as the potential for hydrogen bonding or resonance stabilization.

The fluorine atom at the 6-position in this compound is not expected to introduce significant steric hindrance to the rotation of the 4-amino group. However, its high electronegativity can influence the electronic distribution within the aromatic ring system, which in turn could subtly affect the rotational barrier and the preferred dihedral angle of the amino substituent.

The following table summarizes key conformational parameters that are typically investigated in such analyses.

Table 2: Key Parameters in the Conformational Analysis of 4-Aminocinnoline Derivatives.

Investigation of Biological Activities and Molecular Mechanisms of 6 Fluorocinnolin 4 Amine Derivatives

Antimicrobial Spectrum and Action

Cinnoline (B1195905) derivatives have demonstrated a breadth of antimicrobial activities, showing promise in combating various pathogenic microorganisms. ijper.org The inclusion of a fluorine atom, as seen in 6-Fluorocinnolin-4-amine derivatives, is a common strategy in medicinal chemistry to enhance the potency of antimicrobial agents. nih.gov

Derivatives of cinnoline and structurally related quinazolines and quinolones have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain N4-substituted piperazinyl norfloxacin (B1679917) derivatives, which share structural similarities with fluoroquinolone compounds, exhibit broad-spectrum activity. nih.gov Structure-activity relationship (SAR) studies have consistently shown that a 6-fluoro substituent enhances antibacterial activity. nih.gov While the core structure is vital for binding to bacterial enzymes, modifications at other positions can modulate the spectrum of activity. For example, alkylation of a piperazine (B1678402) ring can increase activity against Gram-positive organisms, whereas other substitutions may favor activity against Gram-negative bacteria. nih.gov

Studies on related heterocyclic compounds, such as benzimidazole (B57391) derivatives, have identified compounds with significant activity against a range of bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ekb.egrsc.org Similarly, certain s-triazine derivatives have shown potent inhibition of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.gov

Table 1: Antibacterial Activity of Related Heterocyclic Derivatives

| Compound Class | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| N4-Substituted Piperazinyl Norfloxacin | Gram-positive & Gram-negative | Broad-spectrum activity | nih.gov |

| Benzimidazole Derivatives | S. aureus, E. coli | Significant inhibition | ekb.egrsc.org |

| s-Triazine Derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC values: 3 to 13 µg/mL | nih.gov |

| Phenylimidazo[1,2-a]pyridine-chromene Derivatives | E. coli, S. aureus | MIC values: 10 μg mL−1 | rsc.org |

The antifungal potential of fluorinated quinazoline (B50416) derivatives, which are structurally analogous to cinnolines, has been documented. Research into 4-alkylthio-6-fluoroquinazoline derivatives revealed that specific compounds (3a, 3g, and 3h) possess significant antifungal activities against a variety of fungi, with EC50 values ranging from 8.3 to 64.2 µg/mL. nih.gov One of these compounds, 3g, was shown to inhibit spore germination in Fusarium oxysporum and cause morphological changes such as hypha malformation. nih.gov

Further studies on other heterocyclic structures support the potential for antifungal action. Amiloride analogs, particularly those with hydrophobic substitutions, have shown broad-spectrum activity against pathogenic fungi like Cryptococcus neoformans and various Candida species. frontiersin.org Similarly, certain 2-aminobenzothiazole (B30445) derivatives have demonstrated activity against several Candida strains, with efficacy being influenced by the nature of substituents on the heterocyclic ring. ucl.ac.be Benzimidazole derivatives have also been evaluated for antifungal properties, showing variable sensitivity against different fungal strains. ekb.eg

Table 2: Antifungal Activity of 6-Fluoroquinazoline and Related Derivatives

| Compound/Class | Fungal Strain(s) | Key Findings | Source |

|---|---|---|---|

| 4-Alkylthio-6-fluoroquinazoline derivatives (3a, 3g, 3h) | Various fungi, including Fusarium oxysporum | EC50 values: 8.3 to 64.2 µg/mL; inhibited spore germination. | nih.gov |

| 6-(hetero)aryl substituted HMA analogs | Cryptococcus neoformans, Candida spp. | Up to 16-fold increase in activity against C. neoformans. | frontiersin.org |

| 2-Aminobenzothiazole derivatives | Candida albicans, C. parapsilosis, C. tropicalis | MIC values ranging from 4 to 8 mg/mL for the most active compounds. | ucl.ac.be |

| Benzimidazole derivatives | Various fungi | Variable sensitivity observed. | ekb.eg |

The primary mechanism of antibacterial action for many fluoroquinolone-type compounds, which are structurally related to fluorocinnolines, is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for DNA replication, and their inhibition leads to cell death. nih.gov In Gram-negative bacteria, the main target is typically DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. nih.gov Molecular docking studies on N4-substituted piperazinyl norfloxacin derivatives have confirmed that they likely inhibit both enzymes in a manner similar to norfloxacin. nih.gov This dual-target mechanism is advantageous as it can slow the development of bacterial resistance. nih.gov

Other proposed mechanisms for related heterocyclic compounds include the disruption of cell wall synthesis. ijper.org For instance, some antifungal 6-fluoro-4-alkylthioquinazoline derivatives are believed to work by increasing the permeability of the fungal cell membrane, leading to a decline in chitinase (B1577495) activity, which is essential for cell wall integrity. nih.gov

Anticancer Potential and Molecular Targets

The quinazoline scaffold, a close relative of cinnoline, is present in several anticancer drugs, and derivatives are actively being explored for their ability to inhibit cancer cell survival and proliferation. rjpbr.com Research has extended to fluorinated derivatives, investigating their effects on various cancer cell lines and the molecular pathways they influence.

Derivatives of aminopyri(mi)dinol, which share features with aminocinnolines, have been specifically designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov FGFR4 is considered a key target in hepatocellular carcinoma (HCC). One such derivative, compound 6O, demonstrated potent and highly selective inhibitory activity against FGFR4 compared to other FGFR family members (FGFR1-3). nih.gov Similarly, a series of Ponatinib-based N-phenylpyrimidine-2-amine derivatives were developed as selective and irreversible FGFR4 inhibitors, with a representative compound, 10f, showing significant FGFR4 inhibition. nih.gov While direct inhibition of NEK4 and USP13 by this compound derivatives is not explicitly detailed in the provided results, the broader class of quinazoline derivatives has been studied for inhibition of various kinases crucial to cancer cell survival. rjpbr.com

Derivatives of the this compound family and its analogs have demonstrated significant effects on cancer cell proliferation and the induction of apoptosis (programmed cell death) in various cancer models.

For example, a series of 4-anilinoquinazoline (B1210976) derivatives were evaluated for their anti-proliferation efficacy in colorectal cancer (CRC) cell lines. nih.gov One compound, DW-8, showed the highest anticancer efficacy, inducing cell death by activating the intrinsic apoptotic pathway, which involves the activation of caspases-9, -3, and -7, and causing cell cycle arrest at the G2/M phase. nih.gov Similarly, isoxazole (B147169) derivatives of a related 6-fluoro-benzothiazol-2-amine structure exhibited anti-cancer activity against several cell lines, including Colo205 colon cancer cells. rsc.org The most promising of these compounds, 20c, was found to induce G2/M cell cycle arrest and apoptosis by increasing levels of the tumor suppressor protein p53 and altering the balance of mitochondrial proteins like Bcl-2 and Bax. rsc.org

A ciprofloxacin-chalcone hybrid compound was found to suppress the growth of HCT-116 colon cancer cells and LOX IMVI melanoma cells, triggering apoptosis and cell cycle arrest at the G2/M phase. mdpi.com This was associated with the upregulation of pro-apoptotic genes (Bax, Caspase 9) and downregulation of the anti-apoptotic gene (Bcl-2). mdpi.com Synthetic homoisoflavane derivatives have also been shown to reduce cell viability and proliferation in colorectal cancer cells by inducing G2/M phase cell cycle arrest. biomolther.org

Table 3: Anticancer Effects of Related Heterocyclic Derivatives on Cell Proliferation and Apoptosis

| Compound Class/Derivative | Cancer Model | Effects Observed | Source |

|---|---|---|---|

| 4-Anilinoquinazoline derivative (DW-8) | Colorectal cancer cells (HCT116, HT29, SW620) | G2 phase cell cycle arrest; activation of intrinsic apoptotic pathway. | nih.gov |

| Isoxazole derivative (20c) | Colo205 colon cancer cells | G2/M cell cycle arrest; p53 activation; apoptosis via mitochondrial pathway. | rsc.org |

| Ciprofloxacin-chalcone hybrid | HCT-116 colon cancer, LOX IMVI melanoma cells | G2/M phase cell cycle arrest; apoptosis induction; modulation of Bax, Bcl-2, and Caspase 9. | mdpi.com |

| Aminodimethylpyrimidinol derivative (6O) | Hep3B hepatocellular carcinoma cells | Strong anti-proliferative activity; potent FGFR4 inhibition. | nih.gov |

| Ponatinib-based derivative (10f) | FGFR4-dependent HCC cells | Strong suppression of cell proliferation by inhibiting the FGFR4 signaling pathway. | nih.gov |

Anti-inflammatory and Analgesic Properties

Cinnoline derivatives have been investigated for their potential to alleviate inflammation and pain. The core cinnoline structure is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets.

Research into the anti-inflammatory mechanisms of cinnoline derivatives suggests their ability to modulate key inflammatory mediators. While specific studies on this compound are not extensively detailed in the available literature, related cinnoline compounds have demonstrated inhibitory effects on pro-inflammatory enzymes and cytokines. For instance, certain cinnoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain. The anti-inflammatory activity of some cinnoline derivatives has been linked to their ability to suppress the production of nitric oxide (NO) and other inflammatory cytokines.

| Compound Class | Target/Mediator | Observed Effect |

| Cinnoline Derivatives | Cyclooxygenase (COX) | Inhibition of enzyme activity |

| Cinnoline Derivatives | Nitric Oxide (NO) | Suppression of production |

Other Relevant Biological Activities

The versatile cinnoline scaffold has been explored for a wide range of other biological activities. While specific data for this compound derivatives in all the listed categories is not yet available in comprehensive studies, the broader class of cinnolines has shown promise in several areas. For example, various cinnoline derivatives have been synthesized and evaluated for their potential as antimalarial, antitubercular, and anthelmintic agents. Furthermore, the structural similarity of cinnolines to other nitrogen-containing heterocyclic compounds that exhibit cardiovascular and central nervous system effects has prompted investigations into their anti-thrombotic, antihypertensive, antisecretory, anxiolytic, antiepileptic, and antidepressant potential. There is also emerging interest in their application as molluscicidal, herbicidal, and insecticidal agents in agricultural contexts.

| Activity | Status of Research for Cinnoline Derivatives |

| Antimalarial | Investigated |

| Antitubercular | Investigated |

| Anthelmintic | Investigated |

| Anti-thrombotic | Exploratory |

| Antihypertensive | Exploratory |

| Antisecretory | Exploratory |

| Anxiolytic | Exploratory |

| Antiepileptic | Exploratory |

| Antidepressant | Exploratory |

| Molluscicidal | Emerging Interest |

| Herbicidal | Emerging Interest |

| Insecticidal | Emerging Interest |

Elucidation of Ligand-Target Interactions and Downstream Effects

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design and development.

One area of investigation for cinnoline derivatives is their potential to inhibit enzymes such as Equilibrative Nucleoside Transporters (ENTs). ENTs are membrane proteins responsible for the transport of nucleosides across cell membranes, playing a critical role in nucleoside salvage pathways and the modulation of physiological processes such as neurotransmission and cardiovascular function. The inhibition of ENTs can potentiate the effects of endogenous nucleosides like adenosine, which has anti-inflammatory and analgesic properties. While direct inhibitory data for this compound on ENTs is not specified, the cinnoline scaffold is being explored for this activity.

The cellular mechanisms of action for some cinnoline derivatives have been linked to their impact on microtubule dynamics. Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can have potent anticancer effects. Some heterocyclic compounds structurally related to cinnolines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism is a key area of interest for the development of novel antineoplastic agents based on the cinnoline framework.

Computational and Theoretical Investigations Applied to 6 Fluorocinnolin 4 Amine Research

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its protein target.

While specific docking studies on 6-Fluorocinnolin-4-amine are not widely published, research on analogous cinnoline (B1195905) derivatives demonstrates the utility of this approach. For instance, novel synthesized cinnoline derivatives have been subjected to molecular docking to explore their potential as inhibitors of tubulin polymerization, a key target in cancer therapy. researchgate.netnih.gov In such studies, the cinnoline scaffold is positioned within the binding site of the target protein—in this case, tubulin—to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to binding affinity. The results of these simulations can rank compounds based on their predicted binding energy, helping to prioritize which derivatives to synthesize and test experimentally. researchgate.net

Table 1: Representative Protein Targets for Cinnoline Derivative Docking Studies

| Protein Target | Therapeutic Area | Rationale for Docking |

| Tubulin | Oncology | To predict binding at the colchicine (B1669291) site and inhibit polymerization. nih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | To predict binding affinity and selectivity for developing safer NSAIDs. bohrium.com |

| PI3K | Oncology | To identify inhibitors for a key signaling pathway in cancer. researchgate.net |

This table is illustrative of targets studied for the broader cinnoline class, as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to analyze the interactions in a more dynamic environment that includes solvent effects.

For a compound like this compound, an MD simulation would typically involve placing the docked complex in a simulated water box with ions to mimic physiological conditions. The simulation would then track the movements of every atom over a set period (nanoseconds to microseconds). Analysis of the resulting trajectory can reveal:

The stability of the binding pose over time.

The flexibility of different parts of the protein and the ligand.

The specific water molecules that may mediate interactions between the ligand and the protein.

Calculation of binding free energies using methods like MM/PBSA or MM/GBSA.

Although specific MD studies on this compound are not found in the reviewed literature, this methodology is a standard and crucial step in the computational evaluation of any potential drug candidate from the cinnoline family.

Quantum Chemical Calculations for Electronic Property Derivation and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic properties of a molecule. These properties are fundamental to a molecule's reactivity, stability, and intermolecular interactions.

For this compound, these calculations could determine:

Molecular orbital energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate the molecule's susceptibility to nucleophilic or electrophilic attack.

Electrostatic potential map: This map shows the distribution of charge on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying potential hydrogen bond donor and acceptor sites.

Dipole moment: The magnitude and direction of the dipole moment influence solubility and how the molecule orients itself in an electric field, such as the active site of a protein. vulcanchem.com

Partial atomic charges: Calculating the charge on each atom helps in parameterizing the molecule for molecular mechanics force fields used in docking and MD simulations.

The presence of the electron-withdrawing fluorine atom at the 6-position and the electron-donating amine group at the 4-position would significantly influence the electronic properties of the cinnoline core, making quantum chemical calculations essential for a precise understanding of its interaction profile.

Virtual Screening and In Silico Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given its "drug-like" properties, this compound could be included in such a library.

In a virtual screening campaign, a library of thousands or millions of compounds would be docked into the binding site of a target protein. The compounds would be ranked based on their docking scores, and the top-scoring hits would be selected for further experimental testing. This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. Cinnoline derivatives have been identified as potential PI3K inhibitors through these types of screening and development processes. researchgate.net

De Novo Design Approaches for Novel this compound Analogues

De novo design involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. This can be done by either assembling small molecular fragments or by modifying an existing molecule within the confines of the target's binding site.

Starting with the this compound scaffold docked into a protein active site, a de novo design algorithm could suggest modifications to improve binding. For example, it might suggest:

Replacing the fluorine atom with a different halogen or a small alkyl group to optimize hydrophobic interactions.

Adding substituents to the amine group to form additional hydrogen bonds.

Modifying the cinnoline core itself, a process known as scaffold hopping, to explore new chemical space while retaining key binding interactions.

This approach allows for the rational design of new analogues with potentially improved potency, selectivity, and pharmacokinetic properties compared to the original lead compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.